molecular formula C13H12O2 B15092034 Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl-

Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl-

Katalognummer: B15092034
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: LCNSYTLENZGGRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- typically involves the acetylation of 5-methylfuran. One common method is the Friedel-Crafts acylation reaction, where 5-methylfuran reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the acetylation process.

Types of Reactions:

    Oxidation: Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions can occur at the furan ring, where electrophiles or nucleophiles replace hydrogen atoms. Halogenation, nitration, and sulfonation are examples of substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- can be compared with other similar compounds such as:

    2-Acetylfuran: Similar structure but lacks the methyl group on the furan ring.

    5-Methylfurfural: Contains an aldehyde group instead of an acetyl group.

    2-Acetyl-5-methylthiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness: The presence of both the acetyl and methyl groups on the furan ring gives Ethanone, 1-(5-methyl-2-furanyl)-2-phenyl- unique chemical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

1-(5-methylfuran-2-yl)-2-phenylethanone

InChI

InChI=1S/C13H12O2/c1-10-7-8-13(15-10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI-Schlüssel

LCNSYTLENZGGRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.